

Physical and chemical properties of 2-Chloro-4,8-dimethylquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4,8-dimethylquinoline

Cat. No.: B1347593

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4,8-dimethylquinoline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Chloro-4,8-dimethylquinoline**. It includes detailed experimental protocols, key quantitative data, and visualizations of relevant biological pathways to support research and development activities.

Core Chemical and Physical Properties

2-Chloro-4,8-dimethylquinoline is a heterocyclic building block belonging to the quinoline family.^[1] Its structure, featuring a chlorinated pyridine ring fused to a dimethylated benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications.^[2]

Identifiers and General Properties

Property	Value	Source
CAS Number	3913-17-5	[1] [2]
Molecular Formula	C ₁₁ H ₁₀ CIN	[1] [3]
Molecular Weight	191.66 g/mol	[1] [3]
Canonical SMILES	CC1=CC(Cl)=NC2=C(C)C=CC=C12	[2]
InChI	InChI=1S/C11H10CIN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3	[2] [3]
InChIKey	UAKXMKQZURGJKF-UHFFFAOYSA-N	[2] [3]
Appearance	Yellow crystalline solid	[2]
Purity	Typically available at ≥96% or ≥98%	[1] [4]

Physical and Spectroscopic Data

Property	Value	Unit	Source
Melting Point	65-67	°C	[5]
Boiling Point	312	°C	[5]
Density	1.188	g/cm ³	[5]
Flash Point	171	°C	[5]
Water Solubility	Slightly soluble	-	[2]
Exact Mass	191.050177	g/mol	[3]

Experimental Protocols

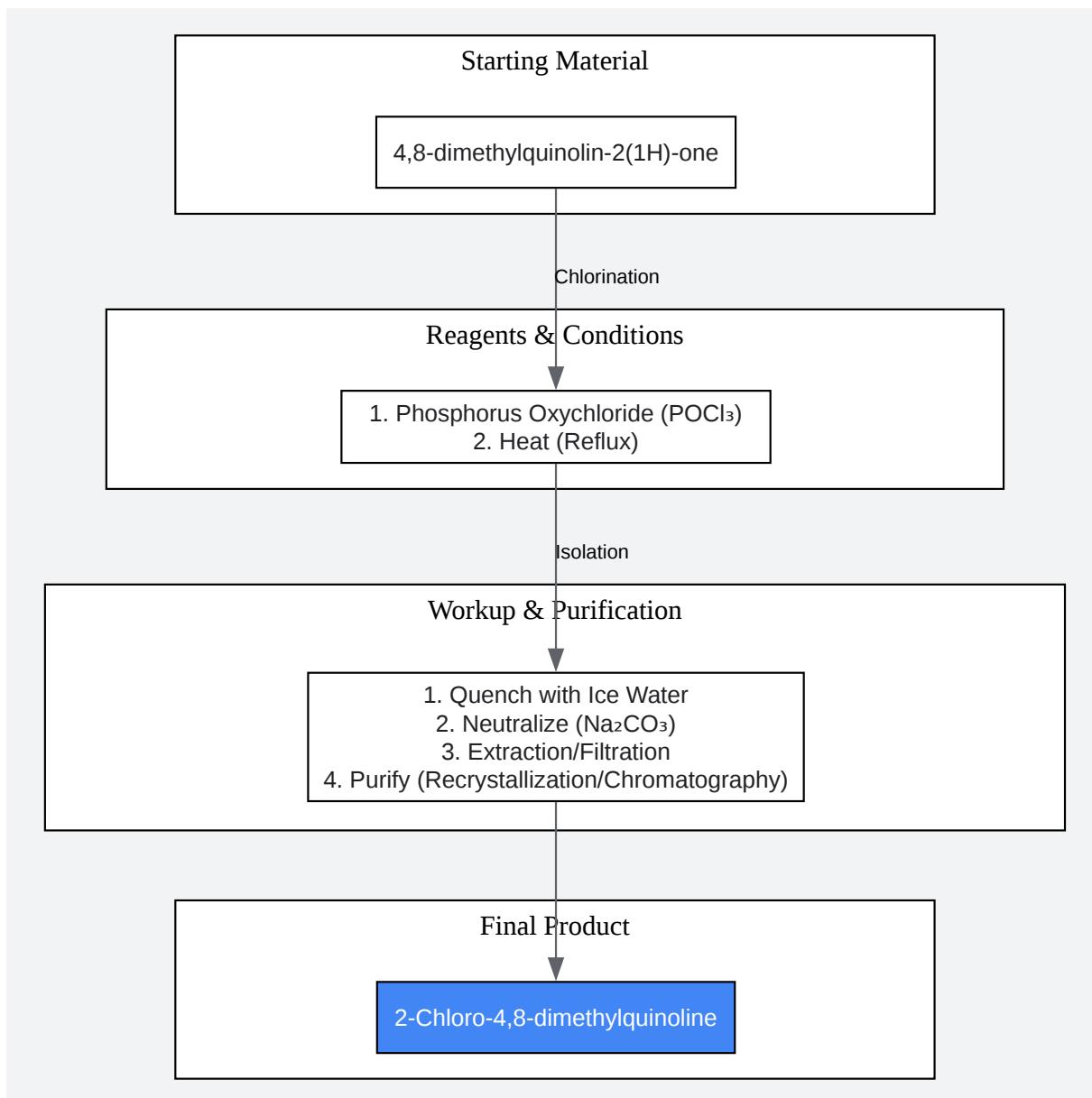
While a specific, detailed synthesis protocol for **2-Chloro-4,8-dimethylquinoline** is not readily available in the provided search results, a general and widely applicable method for the

synthesis of 2-chloroquinolines involves the chlorination of the corresponding 2-hydroxyquinoline (quinolin-2-one) precursor. This transformation is commonly achieved using reagents like phosphorus oxychloride (POCl_3).

Proposed Synthesis of 2-Chloro-4,8-dimethylquinoline

The following protocol is a generalized procedure based on common organic chemistry transformations for similar quinoline structures.[\[6\]](#)

Reaction: Chlorination of 4,8-dimethylquinolin-2(1H)-one.


Materials:

- 4,8-dimethylquinolin-2(1H)-one
- Phosphorus oxychloride (POCl_3)
- Ice water
- Saturated sodium carbonate (Na_2CO_3) solution
- Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4) for drying

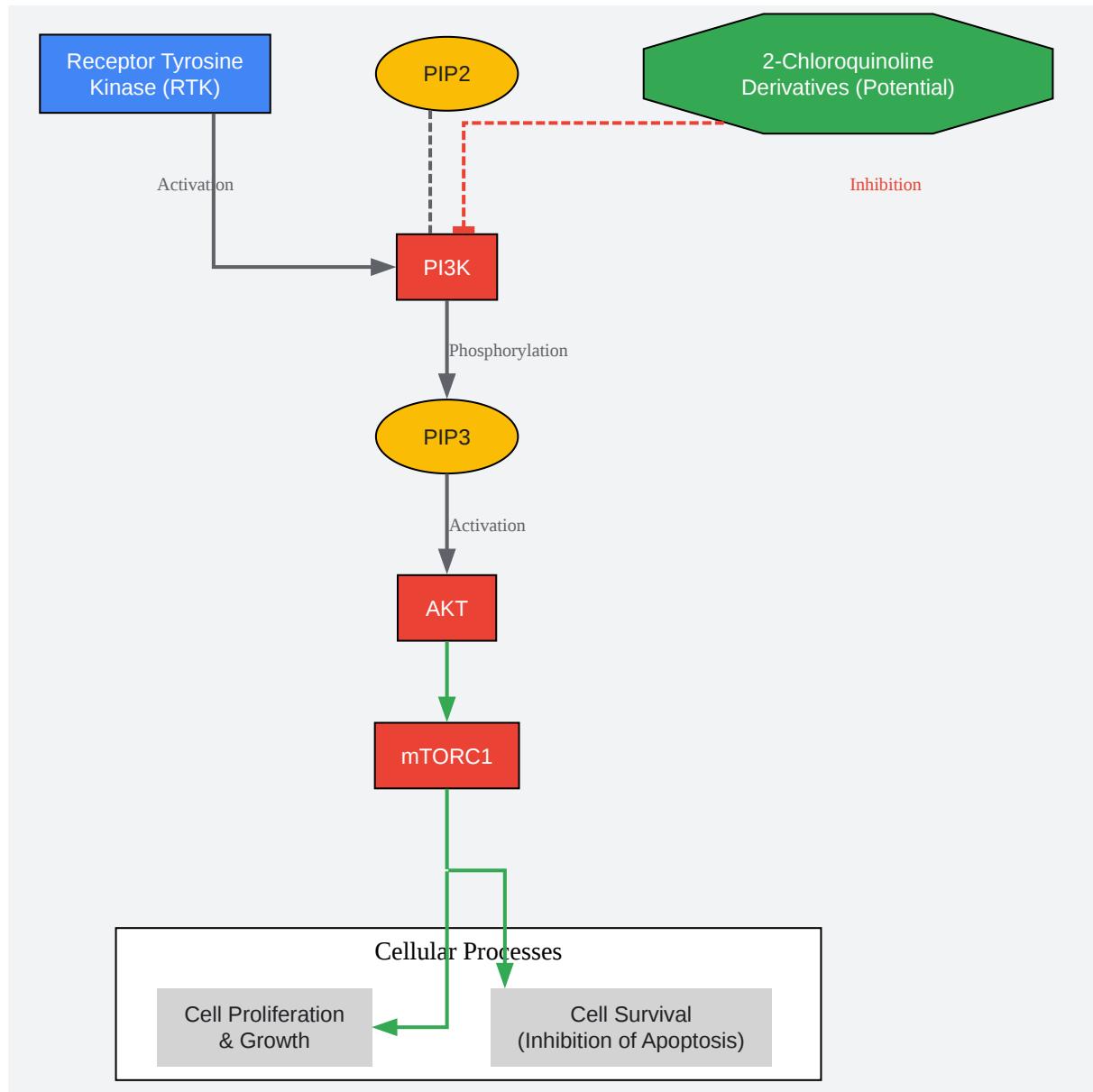
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 4,8-dimethylquinolin-2(1H)-one (1 equivalent).
- Slowly add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask. The reaction can be exothermic.
- Heat the reaction mixture gently, for instance, on a water bath, for 1-3 hours.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, allow the mixture to cool to room temperature.

- Very carefully and slowly, pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess POCl_3 . This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
- Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8.
- The crude product may precipitate as a solid. If so, collect it by filtration, wash with cold water, and dry.
- If the product does not precipitate, perform a liquid-liquid extraction using a suitable organic solvent.
- Combine the organic layers, dry over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude **2-Chloro-4,8-dimethylquinoline** can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2-Chloro-4,8-dimethylquinoline**.


Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.^{[2][7][8]} While specific studies on **2-Chloro-4,8-dimethylquinoline** are limited, related chloroquinoline structures have been investigated for their potential as therapeutic agents.

Relevance to PI3K/AKT/mTOR Signaling Pathway

A notable area of cancer research involves the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and controls cell proliferation, survival, and growth.^[9] A synthetic derivative of a 2-chloro-quinoline, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its cytotoxic effects on colorectal cancer cells by modulating this very pathway.^[9] This suggests that the 2-chloroquinoline scaffold could be a promising starting point for developing inhibitors that target this critical cancer-related pathway.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a potential target for quinoline-based therapeutic agents.

[Click to download full resolution via product page](#)

The PI3K/AKT/mTOR pathway, a potential target for quinoline derivatives.

Safety and Handling

Storage: **2-Chloro-4,8-dimethylquinoline** should be stored under an inert gas (nitrogen or Argon) at 2-8°C.[2][5]

While specific GHS hazard classifications for this exact compound are not detailed in the search results, related dimethylquinolines are classified as harmful if swallowed, causing skin irritation, and causing serious eye damage.[10] Standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [guidechem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 2-CHLORO-4,8-DIMETHYLQUINOLINE manufacturers and suppliers in india [chemicalbook.com]
- 6. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Chloro-4,8-dimethylquinoline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1347593#physical-and-chemical-properties-of-2-chloro-4-8-dimethylquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com